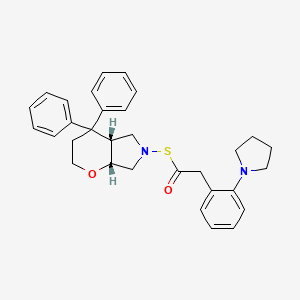

1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium methyl sulphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

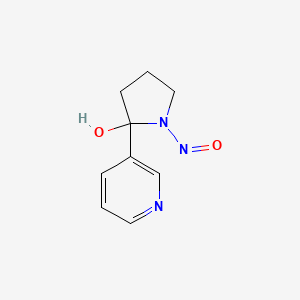

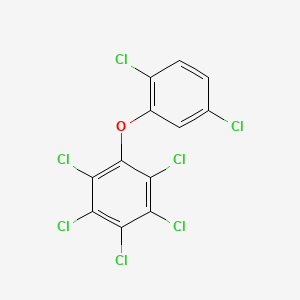

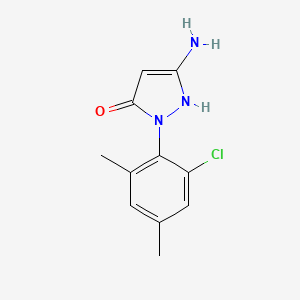

1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium methyl sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a triazolium ring, an indole moiety, and an azo linkage, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 1,4-Dimethyl-5-((2-Phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazoliummethylsulfat umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Indolderivats. Das Indolderivat wird dann einer Azokupplung mit einem Diazoniumsalz unterzogen, gefolgt von der Bildung des Triazoliumrings durch Cyclisierungsreaktionen. Der letzte Schritt beinhaltet die Methylierung der Triazoliumverbindung, um das Methylsulfatsalz zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten umfassen, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation ist in industriellen Umgebungen üblich.

Analyse Chemischer Reaktionen

Reaktionstypen

1,4-Dimethyl-5-((2-Phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazoliummethylsulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen Oxidationsstufen oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können die Azo-Verknüpfung aufbrechen und zur Bildung von Aminen führen.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere am Triazoliumring und an der Indol-Einheit.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Säuren/Basen werden unter kontrollierten Bedingungen eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können beispielsweise durch Oxidation verschiedene oxidierte Derivate entstehen, während durch Reduktion typischerweise Amine gebildet werden.

Wissenschaftliche Forschungsanwendungen

1,4-Dimethyl-5-((2-Phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazoliummethylsulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.

Biologie: Studien zu seinen möglichen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Untersuchungen zu seinem therapeutischen Potenzial bei der Behandlung verschiedener Krankheiten.

Industrie: Wird zur Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1,4-Dimethyl-5-((2-Phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazoliummethylsulfat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an bestimmten Stellen zu binden und die Aktivität dieser Zielstrukturen zu modulieren, wodurch verschiedene biochemische Prozesse beeinflusst werden.

Wirkmechanismus

The mechanism of action of 1,4-Dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1,4-Dimethyl-5-((2-Phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazol

- 1,4-Dimethyl-5-((2-Phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazoliumchlorid

Einzigartigkeit

1,4-Dimethyl-5-((2-Phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazoliummethylsulfat zeichnet sich durch seine spezifische Methylsulfatgruppe aus, die ihm einzigartige chemische und physikalische Eigenschaften verleiht. Dies macht es besonders nützlich in Anwendungen, in denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.

Eigenschaften

CAS-Nummer |

52435-12-8 |

|---|---|

Molekularformel |

C19H22N6O4S |

Molekulargewicht |

430.5 g/mol |

IUPAC-Name |

(2,4-dimethyl-3,5-dihydro-1,2,4-triazol-2-ium-3-yl)-(2-phenyl-1H-indol-3-yl)diazene;methyl sulfate |

InChI |

InChI=1S/C18H19N6.CH4O4S/c1-23-12-19-24(2)18(23)22-21-17-14-10-6-7-11-15(14)20-16(17)13-8-4-3-5-9-13;1-5-6(2,3)4/h3-11,18,20H,12H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI-Schlüssel |

GZFHLUNYRLWDKL-UHFFFAOYSA-M |

Kanonische SMILES |

CN1CN=[N+](C1N=NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C.COS(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

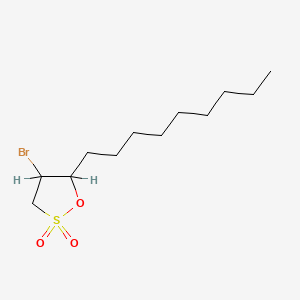

![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)